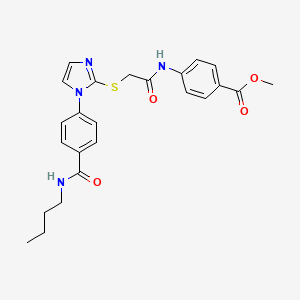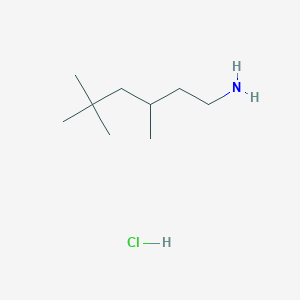
1-(Hydroxymethyl)adamantan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Hydroxymethyl)adamantan-2-ol and related adamantane derivatives has been discussed in various studies. The synthesis involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another study discusses the synthesis of adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
Chemical Reactions Analysis
1-(Hydroxymethyl)adamantan-2-ol, like other adamantane derivatives, exhibits high reactivity, offering extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Hydroxymethyl)adamantan-2-ol include a molecular weight of 182.26 g/mol, a density of 1.2±0.1 g/cm³, a boiling point of 331.8±10.0 °C at 760 mmHg, and a flash point of 162.1±13.6 °C . It also has a molar refractivity of 49.9±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 149.8±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Adamantane Derivatives
“1-(Hydroxymethyl)adamantan-2-ol” serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are crucial in developing monomers, thermally stable fuels, and bioactive compounds. The compound’s reactivity allows for extensive opportunities in creating materials with desired properties .
Pharmaceutical Applications
Adamantane derivatives, including “1-(Hydroxymethyl)adamantan-2-ol,” have shown promise in pharmaceutical applications. They are used to synthesize drugs with antiviral properties, particularly against influenza. The adamantane structure is integral to the effectiveness of these medications .
Material Science
In material science, “1-(Hydroxymethyl)adamantan-2-ol” is utilized to create higher diamond-like bulky polymers known as diamondoids. These materials exhibit exceptional thermal stability and potential for use in advanced nanotechnology applications .
Catalysis
The compound’s derivatives are explored for their catalytic properties. They can act as catalysts in various chemical reactions, potentially leading to more efficient and environmentally friendly processes .
Nanodiamond Synthesis
“1-(Hydroxymethyl)adamantan-2-ol” is involved in the synthesis of nanodiamonds. These nanodiamonds have applications in electronics, coatings, and as additives to enhance material properties .
Guest Molecule in Cyclodextrin Complexes
As a guest molecule, “1-(Hydroxymethyl)adamantan-2-ol” forms complexes with β-cyclodextrin. These complexes have implications in drug delivery systems, enhancing the solubility and stability of pharmaceuticals .
Synthesis of Silicon Phthalocyanines
The compound is used in synthesizing axially disubstituted silicon (IV) phthalocyanines. These phthalocyanines are significant in photodynamic therapy for cancer treatment and in creating materials for electronic devices .
Quantum-Chemical Calculations
Researchers use “1-(Hydroxymethyl)adamantan-2-ol” in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This research aids in understanding the mechanisms behind their chemical and catalytic transformations .
Zukünftige Richtungen
1-(Hydroxymethyl)adamantan-2-ol is a promising compound with potential applications in various fields such as drug synthesis, nanotechnology, and catalysis. The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Wirkmechanismus
Target of Action
It is known that adamantane derivatives, to which 1-(hydroxymethyl)adamantan-2-ol belongs, have a wide range of applications, including the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can influence a variety of biochemical processes due to their high reactivity .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary widely depending on their specific chemical structure .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, which can have a wide range of effects at the molecular and cellular level .
Action Environment
The properties of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemical compounds .
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)adamantan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOBDWCLXCAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)adamantan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

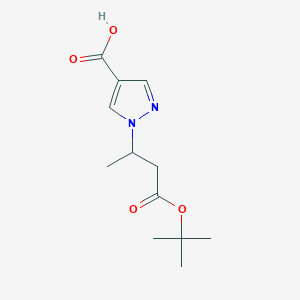
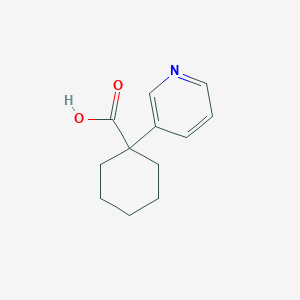
![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)



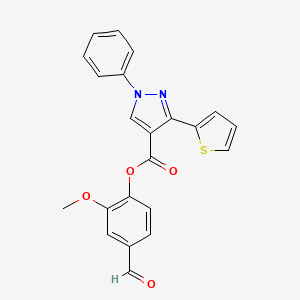
![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)
![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)
![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)
